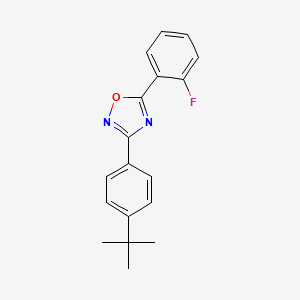

3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process was characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, further confirmed by single crystal XRD data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound was elucidated using X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system with specific unit cell parameters. The structural integrity is maintained through weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, providing insight into its stability and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of this compound have highlighted its moderate anthelmintic activity and its behavior in enzymatic C-Demethylation processes. These studies showcase the compound's functional versatility and potential applicability in various chemical and biological contexts (Yoo et al., 2008).

Wirkmechanismus

Target of Action

A structurally similar compound, 2-[2-(4-tert-butylphenyl)ethyl]-n-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, has been reported to inhibit monoacylglycerol acyltransferase 2 (mgat2) .

Mode of Action

The structurally similar mgat2 inhibitor mentioned above works by binding to the mgat2 enzyme and inhibiting its function

Biochemical Pathways

The inhibition of MGAT2 affects the metabolism of dietary fat. MGAT2 is involved in the re-synthesis of triglycerides in the intestines. By inhibiting this enzyme, the absorption of dietary fat can be reduced .

Result of Action

The structurally similar mgat2 inhibitor resulted in significant suppression of triglyceride synthesis when administered orally at a dose of 3 mg/kg in an oral lipid tolerance test . This suggests that the compound might have a similar effect, but further studies are needed to confirm this.

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-18(2,3)13-10-8-12(9-11-13)16-20-17(22-21-16)14-6-4-5-7-15(14)19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCXXMQXXIOPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)

![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)

![5-(3-fluorophenyl)-3-[4-(3-methoxyphenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5172262.png)

![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5172270.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5172292.png)

![(3R*,4R*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5172298.png)

![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)